molecular formula C14H20N2O2 B3160988 Ethyl (4-Piperazin-1-ylphenyl)acetate CAS No. 86621-98-9

Ethyl (4-Piperazin-1-ylphenyl)acetate

Cat. No.: B3160988
CAS No.: 86621-98-9
M. Wt: 248.32 g/mol
InChI Key: GJEGLLLELOJLLI-UHFFFAOYSA-N
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Description

Ethyl (4-Piperazin-1-ylphenyl)acetate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol It is an ester derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

Ethyl (4-Piperazin-1-ylphenyl)acetate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-Piperazin-1-ylphenyl)acetate typically involves the reaction of 4-(1-piperazinyl)phenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for meeting the demands of large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-Piperazin-1-ylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of Ethyl (4-Piperazin-1-ylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound being synthesized .

Comparison with Similar Compounds

Ethyl (4-Piperazin-1-ylphenyl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (4-Piperazin-1-ylphenyl)propionate: Similar structure but with a propionate group instead of an acetate group.

    4-(1-Piperazinyl)benzoic acid: Contains a carboxylic acid group instead of an ester group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 2-(4-piperazin-1-ylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-12-3-5-13(6-4-12)16-9-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEGLLLELOJLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogous manner, with the use of n-butyl 4-aminophenylacetate, there is prepared n-butyl 4-(piperazin-1-yl)-phenylacetate; yield 52% of theory of sulphate; m.p. 197°-199° C.
Name
n-butyl 4-aminophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butyl 4-(piperazin-1-yl)-phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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